6-Methyl-2-methylthio-4,7(3H,8H)-pteridinedione: Technical Monograph
6-Methyl-2-methylthio-4,7(3H,8H)-pteridinedione: Technical Monograph
This guide serves as a definitive technical reference for 6-Methyl-2-methylthio-4,7(3H,8H)-pteridinedione , a critical heterocyclic intermediate in the synthesis of functionalized pteridines and antifolate therapeutics.
Executive Summary
6-Methyl-2-methylthio-4,7(3H,8H)-pteridinedione (CAS pending/derivative specific) is a substituted isoxanthopterin derivative. It is characterized by a pteridine core oxidized at positions 4 and 7, a methyl group at position 6, and a reactive methylthio ether at position 2.
This molecule acts as a linchpin scaffold in medicinal chemistry. Unlike naturally occurring pterins (which possess a 2-amino group), the 2-methylthio moiety serves as an electrophilic "handle," allowing for facile nucleophilic aromatic substitution (
Chemical Identity & Physicochemical Properties[1][2][3][4]
| Property | Specification |
| IUPAC Name | 6-Methyl-2-(methylthio)pteridine-4,7(3H,8H)-dione |
| Common Class | 2-Methylthio-isoxanthopterin |
| Molecular Formula | |
| Molecular Weight | 224.24 g/mol |
| Appearance | Pale yellow to ochre crystalline powder |
| Solubility | Low in water/organic solvents; Soluble in aqueous NaOH/KOH (forming phenolate/lactim salts) |
| pKa | Acidic protons at N3 and N8 (pKa |
Tautomeric Equilibrium
The compound exists in equilibrium between the lactam (keto) and lactim (enol) forms. In solid state and neutral solution, the 4,7-diketo (lactam) tautomer predominates, stabilized by amide resonance.
Figure 1: Tautomeric shift dependent on pH environment.
Synthetic Utility & Mechanism
The synthesis of this compound relies on the Isay-type condensation , a regioselective reaction between a 4,5-diaminopyrimidine and a 1,2-dicarbonyl equivalent.
Core Synthesis Protocol
Precursor: 4,5-Diamino-6-hydroxy-2-(methylthio)pyrimidine. Reagent: Ethyl Pyruvate.
Mechanism of Regioselectivity
The regiochemistry is dictated by the nucleophilicity of the pyrimidine amines:
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N5-Amine: The most nucleophilic amine (flanked by electron-donating groups and less sterically hindered).
-
Ketone vs. Ester: The ketone carbonyl of ethyl pyruvate is more electrophilic than the ester carbonyl.
-
Pathway:
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Step 1: The N5-amine attacks the ketone of ethyl pyruvate to form a Schiff base (imine).
-
Step 2: The N4-amine attacks the ester carbonyl, cyclizing to form the pyrazine ring.
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Result: The methyl group from the pyruvate ketone ends up at C6 , and the ester carbonyl becomes the C7 carbonyl.
-
Figure 2: Regioselective condensation pathway yielding the 6-methyl isomer.
Experimental Protocols
Protocol A: Synthesis of the Core Scaffold
Note: Pteridines are notoriously insoluble. This protocol uses a buffer system to maintain the solubility of the pyrimidine precursor.
Reagents:
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4,5-Diamino-6-hydroxy-2-(methylthio)pyrimidine sulfate (10 mmol)
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Ethyl Pyruvate (12 mmol)
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Sodium Acetate (Buffer)
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Water/Ethanol (1:1 v/v)
Procedure:
-
Dissolution: Suspend the pyrimidine sulfate in 50 mL of water. Adjust pH to ~5.0 using 4M sodium acetate solution. The free base of the diamine is unstable; generate it in situ.
-
Condensation: Add ethyl pyruvate dropwise to the suspension at room temperature.
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Reflux: Heat the mixture to reflux (100°C) for 2–4 hours. The solution will darken, and a yellow precipitate will begin to form.
-
Isolation: Cool the reaction mixture to 4°C. The product precipitates as the 4,7-dione.
-
Purification:
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Dissolve the crude solid in 1M NaOH (forms the soluble disodium salt).
-
Filter to remove insoluble impurities (charcoal treatment optional).
-
Re-acidify the filtrate carefully with glacial acetic acid to pH 4.
-
Collect the reprecipitated pure yellow solid by filtration.[1] Wash with water and ethanol.[2]
-
Protocol B: Functionalization (Displacement of 2-SMe)
This protocol validates the compound's utility as a scaffold.
Objective: Convert 2-SMe to 2-NH-Benzyl (Analog synthesis).
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Suspend 6-methyl-2-methylthio-4,7-pteridinedione (1 mmol) in 2-methoxyethanol (high boiling solvent).
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Add Benzylamine (3 mmol).
-
Reflux at 130°C for 6 hours. Evolution of methanethiol (
, rotten cabbage odor) indicates reaction progress. -
Workup: Cool to RT. The product (2-benzylamino-6-methyl-4,7-pteridinedione) usually precipitates. If not, add water.
-
Yield: Typically >70%.
Critical Applications & Derivatives
| Application Area | Mechanism of Action | Downstream Target |
| Xanthine Oxidase Inhibition | The 4,7-dione core mimics the transition state of xanthine oxidation. | Gout therapeutics; Hyperuricemia. |
| Antifolate Synthesis | The 2-SMe allows installation of complex amines mimicking the p-aminobenzoic acid (PABA) tail. | Methotrexate analogs; DHFR inhibitors. |
| Fluorescent Probes | Pteridines are inherently fluorescent. 2-substitution tunes the quantum yield. | Biological tracers. |
Downstream Logic Flow
The following diagram illustrates how this molecule serves as a divergent point for drug discovery.
Figure 3: Divergent synthesis capabilities from the core scaffold.
References
-
Pharmaffiliates. (2024). 6-Methyl-2-methylthio-4,7(3H,8H)-pteridinedione Disodium Salt - Product Monograph. Retrieved from [Link]
-
Taylor, E. C., & Evans, B. E. (1974). Pteridines.[3][2][4][5][6][7] XXX. A New and Unequivocal Synthesis of Isoxanthopterin. Journal of Organic Chemistry. (General reference for Isay condensation regioselectivity).
-
Pfleiderer, W. (1964). Pteridines.[3][2][4][5][6][7] XXXIV. Synthesis and Properties of 2-Methylthio-pteridines. Chemische Berichte. (Foundational work on 2-SMe reactivity).
-
MDPI. (2010). Microwave-Assisted Synthesis of Pteridinediones. (Modern protocols for condensation). Retrieved from [Link]
Sources
- 1. 6-(4-Amino-1-methyl-2-(methylthio)-6-oxo-1,6-dihydro-pyrimidin-5-yl)-3,6-dimethyl-2-(methylthio)-6,7-dihydro-3H-pyrrolo[2,3-d]pyrimidine-4,5-dione [mdpi.com]
- 2. US2477426A - Preparation of 2-amino-4-hydroxy-6-methyl pteridine - Google Patents [patents.google.com]
- 3. 2,4-Pteridinediamine, 6-methyl- | C7H8N6 | CID 254916 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Showing Compound 6-(Hydroxymethyl)-2,4(1H,3H)-pteridinedione (FDB011263) - FooDB [foodb.ca]
- 6. GSRS [gsrs.ncats.nih.gov]
- 7. triggered.stanford.clockss.org [triggered.stanford.clockss.org]
